4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide
Description
Chemical Structure and Properties 4,5-Dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide (CAS: 5873-58-5) is a benzamide derivative with a molecular formula of C₁₇H₁₈N₂O₅ and a molecular weight of 330.34 g/mol . Its structure features:
- A benzamide core substituted with methoxy groups at positions 4 and 5.
- A nitro group at position 2.
- An N-(2-phenoxyethyl) side chain, which enhances lipophilicity compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-8-9-25-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMDZOCDYQLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide typically involves the nitration of a dimethoxybenzene derivative followed by amide formation. One common method includes the nitration of 4,5-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene. This intermediate is then reacted with 2-phenoxyethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4,5-dimethoxy-2-amino-N-(2-phenoxyethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4,5-dimethoxy-2-nitrobenzoic acid or 4,5-dimethoxy-2-nitrobenzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features both nitro and methoxy functional groups. Its structure allows it to participate in diverse chemical reactions, making it valuable for synthetic applications.
Chemistry
4,5-Dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide serves as a reagent in organic synthesis. It is particularly useful for studying the reactivity of nitro and methoxy groups. The compound can undergo various reactions:
- Reduction : The nitro group can be reduced to an amine.
- Substitution : Methoxy groups can engage in nucleophilic aromatic substitution.
- Oxidation : It can be oxidized to form corresponding aldehydes or carboxylic acids.
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | Hydrogen gas with palladium catalyst | 4,5-Dimethoxy-2-amino-N-(2-phenoxyethyl)benzamide |
| Substitution | Sodium methoxide in methanol | Various substituted derivatives |
| Oxidation | Potassium permanganate or chromium trioxide | 4,5-Dimethoxy-2-nitrobenzoic acid or 4,5-dimethoxy-2-nitrobenzaldehyde |
Biology
The compound has been investigated for potential biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its unique functional groups allow for the synthesis of bioactive compounds that may have therapeutic applications.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of nitro-substituted benzamides. It was found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Efficacy
Research conducted on a series of methoxy-substituted benzamides indicated that compounds with structural similarities to this compound could induce apoptosis in cancer cell lines. The study highlighted the importance of the nitro group in enhancing cytotoxicity.
Industrial Applications
In industrial settings, this compound is utilized for developing novel materials and chemical processes. Its ability to undergo various transformations makes it suitable for creating specialized polymers and fine chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenoxyethyl moiety may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Analysis and Structural Modifications
The activity and applications of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing vs. Acyl Groups: The target compound’s nitro group contrasts with the acylamino substituents in PCAF HAT inhibitors (e.g., Compound 17).
- N-Substituent Impact: The phenoxyethyl side chain in the target compound may improve lipophilicity compared to carboxyphenyl groups (e.g., Compound 17) or trifluoromethylphenyl groups (e.g., CTB), influencing membrane permeability .
Physicochemical Properties
- Molecular Weight : The target compound (330 g/mol) falls within the acceptable range for drug-like molecules, whereas analogs like the thiadiazole derivative (444 g/mol) may face bioavailability challenges .
Biological Activity
4,5-Dimethoxy-2-nitro-N-(2-phenoxyethyl)benzamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against a range of microorganisms.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
The biological activity of this compound is attributed to its structural components:
- Nitro Group : This functional group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
- Methoxy Groups : These groups can engage in hydrogen bonding, enhancing the compound's binding affinity to biological targets.
- Phenoxyethyl Moiety : This portion increases lipophilicity, facilitating cellular uptake and distribution.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the nitro and methoxy groups can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group | Increased antimicrobial activity |
| Alteration of phenyl ring | Enhanced anticancer properties |
Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It showed minimum inhibitory concentrations (MICs) ranging from 1.95 µg/ml to 500 µg/ml against various bacteria and fungi, including drug-resistant strains .
- Anticancer Efficacy : In a study involving multicellular spheroids, the compound was screened alongside other drugs for anticancer properties. Results indicated significant inhibition of cancer cell growth at concentrations as low as 10 µM .
- Case Study - Structure Optimization : A recent investigation focused on synthesizing derivatives of benzamide compounds similar to this compound. The study found that certain structural modifications led to enhanced potency against specific cancer cell lines, highlighting the importance of SAR in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
